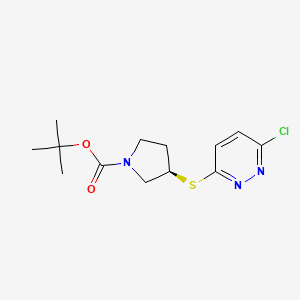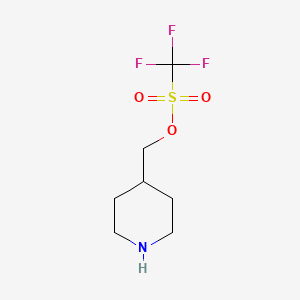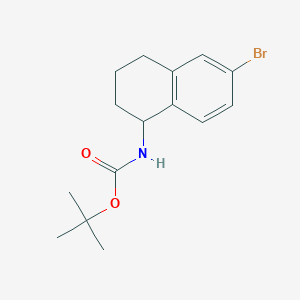![molecular formula C7H6ClNO B13973724 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
6-Chloro-1,3-dihydrofuro[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine typically involves the reaction of appropriate pyridine derivatives with chlorinating agents. One eco-friendly method involves the microwave-assisted synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones . This method offers advantages such as reduced solvent use, simplified work-up procedures, and lower energy consumption.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The furan and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium and organomagnesium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
6-Chloro-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
作用机制
The mechanism of action of 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have been extensively studied for their biological activities.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride: This compound is structurally similar and has applications in pharmaceutical research.
Uniqueness: 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological mechanisms.
属性
分子式 |
C7H6ClNO |
|---|---|
分子量 |
155.58 g/mol |
IUPAC 名称 |
6-chloro-1,3-dihydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-7-1-5-3-10-4-6(5)2-9-7/h1-2H,3-4H2 |
InChI 键 |
OUPDGSRXTAPEKG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC(=NC=C2CO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




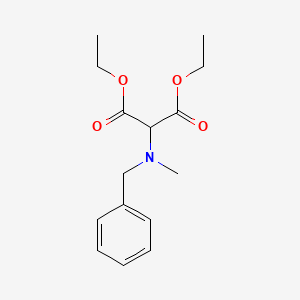
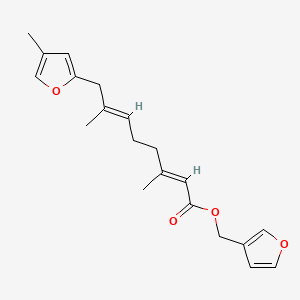
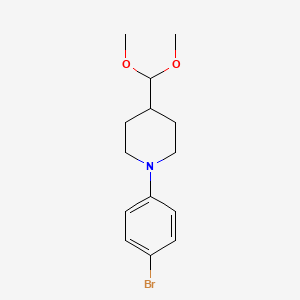
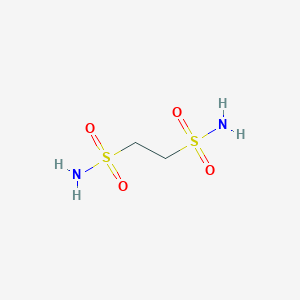
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)


